molecular formula C15H11ClN2O2S B11654358 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide CAS No. 86109-54-8

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

Cat. No.: B11654358
CAS No.: 86109-54-8
M. Wt: 318.8 g/mol
InChI Key: NZZHRBQXFHVPBE-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is a synthetic compound designed for research purposes, integrating two pharmaceutically relevant motifs: the benzoxazole heterocycle and a substituted acetamide linkage. The 1,3-benzoxazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities. This structure is a key feature in compounds investigated for their antimicrobial , antifungal , and anticancer properties . The incorporation of the thioether-linked acetamide group, particularly substituted with a chlorophenyl ring, is a structural feature common in molecules designed to modulate biological targets, as seen in related pharmacologically active compounds . The presence of the benzoxazole nucleus suggests potential for this compound to serve as a valuable intermediate or precursor in the synthesis of more complex chemical entities. Its structure makes it a candidate for research into new therapeutic agents, especially in the areas of infectious diseases and oncology. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how the benzoxazole-sulfanyl-acetamide architecture interacts with various enzymatic systems. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

86109-54-8

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-21-15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19)

InChI Key

NZZHRBQXFHVPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents.

    Acetamide Formation: The final step involves the acylation of the benzoxazole-sulfanyl intermediate with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoxazole ring or the chlorophenylacetamide moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfanyl group may interact with thiol-containing enzymes. The chlorophenylacetamide moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Heterocycle (R1) Phenyl Substituent (R2) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Notable Properties
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide (Target Compound) Benzoxazole 2-chloro ~369* N/A N/A High lipophilicity, potential bioactivity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole (6-CF3) 2-chloro 384.8 N/A 75 Enhanced stability (CF3 group)
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 2-chloro 285.8 212–216 82 Thiol group for redox activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole 2-methyl 316.4 N/A N/A Improved solubility (methyl group)
N-(4-Acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide Benzoxazole 4-acetyl 369.3 N/A N/A Acetyl group for metabolic stability

*Estimated based on analog in .

Key Observations:

Heterocycle Influence :

  • Benzoxazole (target compound) vs. benzothiazole (EP 3,348,550A1 analogs): Benzothiazole derivatives often exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas benzoxazole may offer better hydrogen-bonding capacity .
  • Thiadiazole derivatives () introduce a reactive mercapto group (-SH), enabling disulfide bond formation or metal coordination, which is absent in the target compound.

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl ring enhance lipophilicity and binding to hydrophobic pockets. For example, the trifluoromethyl group in N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide improves resistance to oxidative degradation .
  • Electron-donating groups (e.g., -CH3 in ) increase solubility but may reduce target affinity.

Crystallographic and Computational Data

  • The benzothiazole analog in was resolved via single-crystal X-ray diffraction (R factor = 0.048), confirming planar geometry and intermolecular hydrogen bonding, which may guide co-crystallization studies for the target compound .
  • Computational modeling of the target compound (based on ) predicts a hydrogen bond donor count of 1 and acceptor count of 6, indicating moderate polarity suitable for blood-brain barrier penetration .

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of the benzoxazole moiety, a sulfenyl group, and a chlorophenyl substituent contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C15H11ClN2O2S, with a molecular weight of approximately 318.78 g/mol. The compound features a benzoxazole ring system known for its bioactive properties, particularly in medicinal applications.

Antimicrobial Activity

Research indicates that compounds with benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving related benzoxazole compounds, it was found that:

  • Antibacterial Activity : The compound showed selective action against Gram-positive bacteria such as Bacillus subtilis, while exhibiting lower activity against Gram-negative strains like Escherichia coli .
  • Antifungal Properties : Some derivatives demonstrated antifungal effects against pathogens like Candida albicans .

Anticancer Activity

Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cells. The following findings are noteworthy:

  • Selectivity Against Cancer Cells : Certain derivatives were noted to be more toxic to cancer cells compared to normal cells. For instance, compounds similar to this compound were effective against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
  • Mechanism of Action : The anticancer properties may be linked to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents can significantly affect their efficacy. For example:

Compound NameStructureUnique Features
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamideStructureContains a methoxy group which may influence solubility and reactivity.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamideStructureFeatures a thiazole ring instead of benzoxazole, affecting biological activity.
N-(4-fluorophenyl)benzamideStructureLacks the sulfur component but shares similar amide characteristics.

Case Studies

  • Anticancer Screening : A comparative study highlighted that certain benzoxazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as lead compounds for further development .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, several derivatives were screened for their ability to inhibit bacterial growth. The results indicated that specific structural modifications enhanced antibacterial potency .

Q & A

Q. Basic

  • Nuclear magnetic resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions (e.g., benzoxazole and chlorophenyl groups) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with software like SHELXL refining structural models .
  • Fourier-transform infrared spectroscopy (FTIR) : Validates functional groups (e.g., C=O at ~1650 cm1^{-1}) .

How are discrepancies in crystallographic data resolved during structural analysis?

Advanced
Discrepancies arise from disordered atoms or non-covalent interactions (e.g., hydrogen bonds). Strategies include:

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing arrangements .
  • Twinned data refinement : SHELXL’s TWIN command corrects for crystal twinning, common in flexible acetamide derivatives .
  • Comparative database surveys : Cross-referencing with similar structures (e.g., Cambridge Structural Database) identifies atypical bond lengths or angles .

What in vitro assays evaluate the biological activity of this compound?

Q. Basic

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MCF-7) assess anticancer potential .

How do structure-activity relationship (SAR) studies guide compound modification?

Q. Advanced

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzoxazole ring enhances binding to hydrophobic enzyme pockets .
  • Docking simulations : Tools like AutoDock predict interactions with biological targets (e.g., T-type calcium channels), guiding rational design .
  • Pharmacophore modeling : Identifies critical moieties (e.g., sulfanyl group) for activity, as seen in analogs with improved IC50_{50} values .

What parameters are critical in stability studies for this compound?

Q. Basic

  • Storage conditions : Assess degradation under varying temperatures (4°C–40°C), humidity (40–75% RH), and light exposure .
  • Analytical methods : HPLC-MS monitors degradation products, while powder X-ray diffraction (PXRD) tracks polymorphic changes .
  • Forced degradation : Acid/alkali hydrolysis, oxidation (H2_2O2_2), and photolysis identify labile functional groups .

How can computational methods predict reactivity and electronic properties?

Q. Advanced

  • Density functional theory (DFT) : B3LYP/6-31G(d) models calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic attack sites .
  • Molecular electrostatic potential (MESP) : Maps charge distribution, highlighting regions prone to electrophilic interactions (e.g., chlorophenyl group) .
  • Molecular dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .

Notes

  • Contradictions in data : Variations in biological activity across studies may stem from differences in assay protocols (e.g., cell line specificity) or impurity profiles. Cross-validation using orthogonal methods (e.g., SPR alongside enzyme assays) is recommended .

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